5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
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Overview
Description
5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide typically involves multiple steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitroaniline.
Bromination: 2-hydroxybenzoic acid is brominated using bromine in the presence of a catalyst such as iron(III) bromide to produce 5-bromo-2-hydroxybenzoic acid.
Amidation: The final step involves the coupling of 4-chloro-3-nitroaniline with 5-bromo-2-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps, and automated systems for the amidation process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, or catalytic hydrogenation for nitro group reduction.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions for amide bond cleavage.
Major Products
Reduction: 5-Bromo-N-(4-chloro-3-aminophenyl)-2-hydroxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Bromo-2-hydroxybenzoic acid and 4-chloro-3-nitroaniline.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide depends on its interaction with specific molecular targets. For instance, if used in medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites. The presence of the nitro and halogen groups can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(4-chlorophenyl)-2-hydroxybenzamide
- 5-Bromo-N-(3-nitrophenyl)-2-hydroxybenzamide
- 5-Chloro-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
Uniqueness
Compared to similar compounds, 5-Bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide stands out due to the combination of bromine, chlorine, and nitro groups. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O4/c14-7-1-4-12(18)9(5-7)13(19)16-8-2-3-10(15)11(6-8)17(20)21/h1-6,18H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYRIESLLBGPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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